molecular formula C9H10ClF4N B6200601 {[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2680530-44-1

{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B6200601
CAS No.: 2680530-44-1
M. Wt: 243.63 g/mol
InChI Key: SNVGLOFBYGKHEY-UHFFFAOYSA-N
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Description

{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, with a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The benzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the {[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine.

    Hydrochloride Formation: The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the aromatic ring or the amine group, potentially leading to hydrogenated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho or para to the fluorine and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperatures.

Major Products

    Oxidation: Formation of N-oxides or imines.

    Reduction: Hydrogenated amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, {[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. Its structural features allow for the exploration of interactions with various biomolecules.

Medicine

Medicinally, this compound is investigated for its potential as a pharmacophore in drug design. Its fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism by which {[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s activity and potency.

Comparison with Similar Compounds

Similar Compounds

  • {[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
  • {[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
  • {[5-fluoro-2-(difluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Uniqueness

Compared to similar compounds, {[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts unique electronic properties that can enhance the compound’s performance in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2680530-44-1

Molecular Formula

C9H10ClF4N

Molecular Weight

243.63 g/mol

IUPAC Name

1-[5-fluoro-2-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H9F4N.ClH/c1-14-5-6-4-7(10)2-3-8(6)9(11,12)13;/h2-4,14H,5H2,1H3;1H

InChI Key

SNVGLOFBYGKHEY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC(=C1)F)C(F)(F)F.Cl

Purity

95

Origin of Product

United States

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